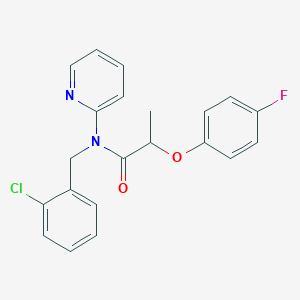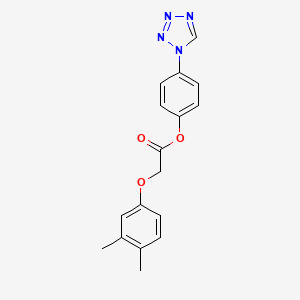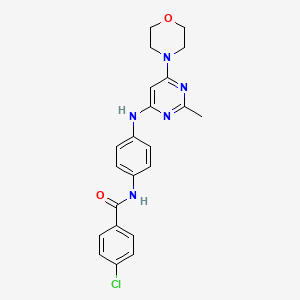![molecular formula C18H16N4O5 B11325574 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11325574.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-エトキシ-3-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]-4-ニトロベンズアミドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、オキサジアゾール環、ニトロベンズアミド基、エトキシ-メチルフェニル部分を有する独自の構造によって特徴付けられています。
合成方法
合成経路と反応条件
N-[4-(4-エトキシ-3-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]-4-ニトロベンズアミドの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。一般的な合成経路には、以下の段階が含まれます。
オキサジアゾール環の形成: この段階では、ニトリルオキシドなどの適切な前駆体を、制御された条件下で適切な双極子親電子剤と環化させることにより、オキサジアゾール環を形成します。
エトキシ-メチルフェニル基の導入: これは、エトキシ-メチルフェニル基をオキサジアゾール環に導入する求核置換反応によって達成できます。
ニトロベンズアミド基の結合: この段階では、塩基性条件下でオキサジアゾール中間体をニトロベンゾイルクロリド誘導体とカップリングすることにより、最終生成物を形成します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒系の使用、反応条件の高スループットスクリーニング、および連続フロー反応器による生産プロセスの効率的なスケールアップなどが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile under controlled conditions.
Introduction of the Ethoxy-Methylphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the ethoxy-methylphenyl group is introduced onto the oxadiazole ring.
Attachment of the Nitrobenzamide Group: This step involves the coupling of the oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
反応の種類
N-[4-(4-エトキシ-3-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]-4-ニトロベンズアミドは、次のような様々なタイプの化学反応を起こします。
酸化: ニトロ基は、水素ガスとパラジウム触媒などの還元剤を用いて適切な条件下でアミンに還元できます。
還元: この化合物は、特にニトロ基で還元反応を起こし、対応するアミンを形成します。
置換: この化合物の芳香環は、求電子置換反応と求核置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:臭素、塩素)や求核剤(例:アミン、チオール)などの試薬が、適切な条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、ニトロ基の還元により対応するアミンが生成され、置換反応により、様々な官能基が芳香環に導入される可能性があります。
科学研究への応用
N-[4-(4-エトキシ-3-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]-4-ニトロベンズアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および様々な有機変換における試薬として使用されます。
生物学: この化合物の独自の構造により、生体高分子と相互作用することが可能になり、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。
工業: この化合物は、化学的安定性と反応性から、ポリマーやコーティングなどの高度な材料の開発に使用できます。
科学的研究の応用
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
N-[4-(4-エトキシ-3-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]-4-ニトロベンズアミドの作用機序は、特定の分子標的や経路との相互作用によって行われます。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生理学的効果をもたらします。例えば、特定の酵素の活性部位に結合することにより、その酵素を阻害し、基質へのアクセスを遮断し、酵素活性を低下させる可能性があります。
類似化合物との比較
類似化合物
1-[(4-エトキシ-3-メチルフェニル)スルホニル]-3-ピペリジンカルボキサミド: この化合物は、エトキシ-メチルフェニル基を共有していますが、全体的な構造と官能基が異なります。
4-エトキシ-N-(4-メチルフェニル)ベンズアミド: エトキシ基とメチルフェニル基を有している点は類似していますが、オキサジアゾール環とニトロベンズアミド基を欠いています。
独自性
N-[4-(4-エトキシ-3-メチルフェニル)-1,2,5-オキサジアゾール-3-イル]-4-ニトロベンズアミドは、オキサジアゾール環とニトロベンズアミド基を組み合わせた独自の構造を持つため、独特の化学反応性と潜在的な生物活性があります。この独自性により、様々な研究用途に役立つ化合物となり、他の類似化合物と区別されます。
特性
分子式 |
C18H16N4O5 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5/c1-3-26-15-9-6-13(10-11(15)2)16-17(21-27-20-16)19-18(23)12-4-7-14(8-5-12)22(24)25/h4-10H,3H2,1-2H3,(H,19,21,23) |
InChIキー |
ZFJQEQHQKFSVAS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11325494.png)
![4-Fluoro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11325498.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11325506.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11325512.png)
![5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11325516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325535.png)
![N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11325539.png)

![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B11325569.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11325583.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325586.png)
